methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 588695-57-2
Cat. No.: VC4309218
Molecular Formula: C12H13NO2S2
Molecular Weight: 267.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588695-57-2 |
|---|---|
| Molecular Formula | C12H13NO2S2 |
| Molecular Weight | 267.36 |
| IUPAC Name | methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2S2/c1-15-12(14)10-8-5-3-2-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3 |
| Standard InChI Key | VNBQHESWEMVAQR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCCCC2)N=C=S |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Identity
The compound’s systematic IUPAC name, methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, reflects its fused cycloheptathiophene core, ester group at position 3, and isothiocyanate (-N=C=S) substituent at position 2 . Its CAS registry number, 588695-57-2 , provides a unique identifier for regulatory and commercial purposes.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 588695-57-2 | |
| Molecular Formula | ||
| Molecular Weight | 267.36 g/mol | |
| SMILES | COC(=O)C1=C(SC2=C1CCCCC2)N=C=S | |
| InChIKey | VNBQHESWEMVAQR-UHFFFAOYSA-N |
Structural Features
The molecule comprises a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene scaffold—a seven-membered cycloheptane ring fused to a thiophene (sulfur-containing heterocycle). The isothiocyanate group at position 2 introduces electrophilic reactivity, while the methyl ester at position 3 enhances solubility and serves as a synthetic handle for further derivatization .
Synthesis and Reactivity
Synthetic Routes
While detailed synthetic protocols remain proprietary, the compound is typically synthesized through multi-step organic reactions involving:
-
Cyclization: Formation of the cyclohepta[b]thiophene core via intramolecular cycloaddition or ring-expansion strategies.
-
Functionalization: Introduction of the isothiocyanate group via thiophosgene or thiocyanate-based reagents.
-
Esterification: Methylation of a carboxylic acid precursor to yield the final ester .
Reactivity Profile
The isothiocyanate group (-N=C=S) is highly reactive, participating in:
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Nucleophilic additions with amines or thiols to form thioureas or thiosemicarbazides.
-
Cycloadditions with dienes or alkynes under thermal or catalytic conditions.
These reactions make the compound a versatile intermediate for synthesizing pharmacologically active molecules or polymers.
Physical and Chemical Properties
Table 2: Reported Physical Properties
| Property | Status | Source |
|---|---|---|
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility in Water | Insoluble | |
| Stability | Stable at RT |
Biological Activity and Research Applications
Current Research Trends
Recent studies focus on its use as a protein crosslinker in biochemical assays or a precursor for small-molecule libraries in drug discovery .
| Source | Hazard Statements | Precautionary Measures |
|---|---|---|
| AK Scientific | H315, H319, H335 | Use PPE, ensure ventilation |
| Ambeed | H315, H317, H319, H330, H334, H335, H351, H412 | Store locked, avoid inhalation |
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data is available, but proper disposal via incineration or licensed waste facilities is recommended .
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